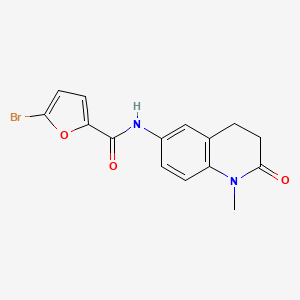

5-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide

Description

5-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a quinoline core, a furan ring, and a bromine substituent, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Properties

IUPAC Name |

5-bromo-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O3/c1-18-11-4-3-10(8-9(11)2-7-14(18)19)17-15(20)12-5-6-13(16)21-12/h3-6,8H,2,7H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPLNRBECNJCHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of isatin with an appropriate ketone under acidic conditions.

Bromination: The quinoline derivative is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.

Furan Ring Formation: The furan ring is introduced through a cyclization reaction involving a suitable precursor such as a 2-furancarboxylic acid derivative.

Amidation: The final step involves the formation of the carboxamide group through the reaction of the brominated quinoline-furan intermediate with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The quinoline and furan rings can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Bromination: N-bromosuccinimide (NBS) in chloroform or acetic acid.

Amidation: Amine reagents in the presence of coupling agents like EDCI or DCC.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted quinoline and furan derivatives, which can be further explored for their biological activities.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, making it a candidate for various therapeutic applications:

- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. Studies have shown that derivatives of related compounds can induce tumor regressions in specific cancer models. For example, derivatives with similar structures have demonstrated efficacy against aggressive cancer cell lines such as MCF-7 (mammary gland adenocarcinoma) and Jurkat (acute T-lymphoblastic leukemia) .

- Enzyme Inhibition : The quinoline core of the compound can interact with various enzymes and receptors. This interaction may inhibit or modulate their activity, contributing to its biological effects. For instance, compounds with similar structures have been found to act as inhibitors for indoleamine 2,3-dioxygenase (IDO), which is involved in immune regulation and cancer progression .

- Neuroprotective Effects : Some studies suggest that the tetrahydroquinoline moiety may confer neuroprotective properties, potentially making this compound relevant in neurodegenerative disease research .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common reagents used include N-bromosuccinimide for bromination and sodium borohydride for reduction processes .

The mechanism of action is likely tied to the compound's ability to bind to specific biological targets due to its unique structural features. This binding can lead to modulation of signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several studies have documented the efficacy of related compounds in cancer treatment:

- Tumor Regression Studies : In animal models, compounds similar to this compound have shown promise in inducing tumor regressions when combined with established chemotherapeutics like paclitaxel .

- In Vitro Antiproliferative Activity : Research has demonstrated that related compounds exhibit varying degrees of antiproliferative activity against different cancer cell lines. For instance, IC50 values were determined for several derivatives against MCF-7 and A549 cell lines, indicating their potential as effective anticancer agents .

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

- 5-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxylate

- 5-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-thioamide

Uniqueness

The uniqueness of 5-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide lies in its specific combination of a quinoline core, a furan ring, and a bromine substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for exploring new therapeutic agents and materials.

Biological Activity

5-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity through a detailed analysis of research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 391.3 g/mol. The compound features a bromine atom, which is known to influence its reactivity and biological interactions.

Research indicates that compounds with similar structures often act by inhibiting specific enzymes or pathways involved in cancer progression and inflammation. The presence of the furan and tetrahydroquinoline moieties suggests potential interactions with biological targets such as kinases and receptors involved in cell signaling pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to this compound:

- Inhibition of Cancer Cell Proliferation : Compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 6.7 µM to 72.9 µM against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins .

- Targeting Molecular Pathways : The compound may inhibit key signaling pathways such as PI3K/Akt and NF-kB, which are crucial in cancer cell survival and proliferation .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects:

- Inhibition of Nitric Oxide Production : Similar compounds have been reported to inhibit nitric oxide production in activated macrophages, suggesting a potential mechanism for reducing inflammation .

- Modulation of Cytokine Release : Research indicates that these compounds can modulate the release of pro-inflammatory cytokines, which are involved in various inflammatory diseases .

Study 1: Anticancer Efficacy

A recent study investigated the efficacy of a related compound in treating breast cancer. The study found that the compound significantly reduced tumor size in vivo and induced apoptosis in vitro through caspase activation pathways.

Study 2: Inflammation Model

In an animal model of arthritis, administration of the compound resulted in reduced swelling and joint destruction compared to controls. The study concluded that it could be a potential therapeutic agent for inflammatory conditions .

Data Summary

| Biological Activity | IC50 Value (µM) | Target Cells | Mechanism |

|---|---|---|---|

| Anticancer | 6.7 - 72.9 | MCF-7, A549 | Apoptosis induction via caspase activation |

| Anti-inflammatory | N/A | Macrophages | Inhibition of NO production |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide?

- Methodology :

- Bromination : Introduce bromine to the furan ring using reagents like N-bromosuccinimide (NBS) in carbon tetrachloride under reflux (90°C for 4 hours), as demonstrated in brominated furanone synthesis .

- Coupling Reactions : Use amide bond formation between the brominated furan-carboxylic acid derivative and the 1-methyl-2-oxo-tetrahydroquinoline moiety. Reflux with thionyl chloride (SOCl₂) to generate the acid chloride, followed by coupling with the amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen .

- Purification : Column chromatography (silica gel, chloroform/methanol gradient) and recrystallization (chloroform/methanol) yield high-purity product .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodology :

- NMR Spectroscopy : Confirm substitution patterns and regiochemistry. For example, the tetrahydroquinoline NH proton typically appears as a singlet near δ 10.45 ppm in DMSO-d₆, while furan protons resonate between δ 6.0–7.7 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC/MS with retention time analysis (e.g., 1.37 min under SMD-FA05-1 conditions) ensures molecular weight accuracy .

- IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1657–1709 cm⁻¹ for amides and ketones) .

Q. What preliminary biological activity data exist for this compound?

- Methodology :

- In Vitro Assays : Screen for anticancer activity via MTT assays using cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with structurally related furan-carboxamide derivatives, which show cytotoxicity via apoptosis induction .

- Enzyme Inhibition : Test kinase or protease inhibition using fluorescence-based assays. For example, tetrahydroquinoline derivatives often target ATP-binding pockets in kinases .

Advanced Research Questions

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodology :

- Salt Formation : Explore hydrochloride or phosphate salts to enhance aqueous solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the tetrahydroquinoline ring, improving membrane permeability .

- Nanoparticle Encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance delivery efficiency and reduce off-target effects .

Q. What strategies resolve contradictory data on the compound’s stability in aqueous vs. non-aqueous solvents?

- Methodology :

- Accelerated Stability Studies : Expose the compound to varied pH (1–13), temperatures (25–60°C), and light conditions. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the amide bond or furan ring oxidation) .

- Kinetic Analysis : Calculate degradation rate constants (k) and activation energy (Eₐ) using Arrhenius plots to predict shelf-life .

Q. How do structural modifications (e.g., halogen substitution) impact pharmacological activity?

- Methodology :

- SAR Studies : Synthesize analogs with Cl, F, or I replacing Br. Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess halogen interactions with hydrophobic pockets in target proteins .

Contradiction Analysis

- Issue : Discrepancies in reported biological activity (e.g., IC₅₀ values) across studies.

- Resolution :

- Standardize assay conditions (cell passage number, serum concentration).

- Validate purity (>98% by HPLC) to exclude impurities influencing results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.